N-Fmoc-3-chlorobenzyl-glycine
Description
N-Fmoc-3-chlorobenzyl-glycine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a chlorine atom at the third position.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENXUNQCFGFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-chlorobenzyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. This is achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in a solvent like dioxane or dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected glycine is then reacted with 3-chlorobenzyl chloride to introduce the 3-chlorobenzyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and impurities, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-chlorobenzyl-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted benzyl derivatives.
Scientific Research Applications
Synthesis of N-Fmoc-3-chlorobenzyl-glycine
The synthesis of this compound involves several key steps:
- Protection of Glycine : Glycine is reacted with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate or triethylamine) in solvents like dioxane or dimethylformamide (DMF).
- Introduction of Chlorobenzyl Group : The Fmoc-protected glycine is subsequently treated with 3-chlorobenzyl chloride to introduce the chlorobenzyl moiety.
- Purification : The final product is purified through crystallization or chromatography to achieve high purity necessary for research applications.
This multi-step synthesis allows for the selective modification of glycine, enabling its use as a versatile building block in various chemical reactions.
Applications in Scientific Research
This compound has several notable applications across different scientific domains:
Peptide Synthesis
This compound serves as an essential building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality, allowing for sequential addition of amino acids without unwanted side reactions. Upon completion of peptide assembly, the Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions.
Enzyme-Substrate Interaction Studies
This compound is utilized in studying enzyme kinetics and substrate specificity, particularly with proteolytic enzymes. Its structural properties make it an effective model compound to investigate how variations in amino acid side chains affect enzyme activity.
Research has demonstrated that derivatives of this compound exhibit significant biological activities:
- Anticancer Activity : Modifications to the chlorobenzyl moiety have shown promising antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231), with IC50 values ranging from 5 to 10 µM.
- Antimicrobial Properties : Some derivatives display antimicrobial activity, indicating potential for developing new antibiotics.
Material Science
This compound has been explored for functionalizing nanostructures, enhancing their properties for applications in drug delivery systems and biosensors. Its ability to form stable linkages with surfaces allows for effective immobilization of biomolecules.
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (Breast Cancer) | 5 - 10 | |
| Antimicrobial | Various Bacterial Strains | Not specified | |
| Enzyme Interaction Studies | Proteolytic Enzymes | Variable |
Case Study 1: Anticancer Activity
A study involving structural analogs derived from this compound revealed significant antiproliferative effects against breast cancer cell lines. Modifications to the benzyl group were found to enhance activity, suggesting that structural variations can lead to different therapeutic potentials.
Case Study 2: Antimicrobial Properties
Research indicated that some derivatives possess antimicrobial activity against a range of bacterial strains. This highlights the potential for these compounds as precursors in antibiotic development.
Case Study 3: Enzyme Interaction Studies
The compound has been employed as a model substrate in kinetic studies of proteolytic enzymes, providing insights into substrate specificity and enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-Fmoc-3-chlorobenzyl-glycine involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions. The 3-chlorobenzyl group provides additional steric and electronic effects that can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-benzyl-glycine: Similar structure but without the chlorine substitution.
N-Fmoc-4-chlorobenzyl-glycine: Chlorine substitution at the fourth position instead of the third.
N-Fmoc-3-bromobenzyl-glycine: Bromine substitution instead of chlorine.
Uniqueness
N-Fmoc-3-chlorobenzyl-glycine is unique due to the specific position of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This specific substitution pattern can lead to different biological activities and chemical properties compared to its analogs .
Biological Activity
N-Fmoc-3-chlorobenzyl-glycine is a compound of significant interest in biochemical research, particularly due to its applications in peptide synthesis and studies related to enzyme-substrate interactions. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
1. Synthesis and Properties
This compound is synthesized through a multi-step process involving the protection of glycine with the Fmoc (fluorenylmethyloxycarbonyl) group followed by the introduction of a 3-chlorobenzyl moiety. The general synthetic route can be summarized as follows:
- Protection of Glycine : Glycine is reacted with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent like dioxane or DMF.
- Introduction of 3-Chlorobenzyl Group : The Fmoc-protected glycine is subsequently reacted with 3-chlorobenzyl chloride to yield this compound.
The final product is purified through techniques such as crystallization or chromatography, ensuring high yield and purity for further applications .
The mechanism by which this compound exerts its biological effects primarily relates to its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality, preventing side reactions during peptide coupling. Upon removal of the Fmoc group (typically using piperidine), the free amino group can participate in further reactions, facilitating the formation of complex peptides.
The 3-chlorobenzyl group contributes steric and electronic properties that can influence the compound's reactivity and stability, potentially affecting its interactions with biological targets .
3. Biological Activity
This compound has been studied for its role in various biological contexts:
- Enzyme-Substrate Interactions : It serves as a model compound for studying enzyme kinetics and substrate specificity, particularly in proteolytic enzymes.
- Protein Folding Studies : The compound aids in understanding protein folding mechanisms due to its structural properties that mimic natural amino acids .
Case Studies and Research Findings
- Anticancer Activity : In studies involving structural analogs, compounds derived from this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, modifications to the benzyl moiety have shown enhanced activity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 5 to 10 µM .
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, making them potential candidates for developing new antibiotics .
4. Data Table: Biological Activity Overview
5. Conclusion
This compound is a versatile compound with significant implications in biochemical research, particularly in peptide synthesis and biological activity studies. Its ability to influence enzyme interactions and potential therapeutic applications underscores its importance as a research tool and a precursor for developing novel bioactive compounds.
Q & A
Q. What are the optimal synthetic routes for N-Fmoc-3-chlorobenzyl-glycine, and how do coupling reagent choices impact purity?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS). The Fmoc group is introduced using PyBOP®/DIPEA as coupling reagents, which minimize racemization and improve reaction efficiency . Post-coupling, Fmoc deprotection is achieved with 20% piperidine in DMF, requiring precise reaction timing to avoid β-elimination side reactions. Purity (>98%) is validated via HPLC-UV using a Nucleosil RP-18 column with a pH 3 phosphate buffer/methanol gradient .
Q. How should researchers characterize this compound to confirm structural integrity?
Characterization involves:
- NMR : ¹H and ¹³C spectra in deuterated DMSO or CDCl₃ to verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and chlorobenzyl moiety (δ ~4.5 ppm for benzylic CH₂) .
- Mass spectrometry : EI-MS or ESI-MS to confirm molecular weight (e.g., M⁺ at m/z 427.8 for C₂₃H₁₉ClNO₄).
- HPLC : Retention time consistency under isocratic conditions (e.g., 65% methanol) to detect impurities .
Q. What purification strategies are recommended for isolating this compound from byproducts?
Reverse-phase chromatography (C18 column) with acetonitrile/water gradients (10–90% acetonitrile over 30 min) is standard. For persistent impurities, preparative TLC on silica gel G 60 F₂₅₄ with ethyl acetate/hexane (3:7) can isolate the target compound .
Advanced Research Questions
Q. How does the chlorobenzyl substituent influence the compound’s stability under basic conditions?
The 3-chlorobenzyl group enhances steric protection of the glycine backbone but introduces sensitivity to nucleophilic aromatic substitution in strongly basic media (e.g., >2 M NaOH). Stability studies show decomposition rates increase at pH >10, necessitating pH-controlled environments during Fmoc deprotection .
Q. What methodological challenges arise when incorporating this compound into peptide chains with bulky residues?
Steric hindrance from the chlorobenzyl group can reduce coupling efficiency with large amino acids (e.g., tryptophan). Strategies include:
Q. How can researchers resolve contradictory solubility data for this compound in polar aprotic solvents?
Discrepancies in DMF/DMSO solubility (reported as 10–50 mg/mL) arise from batch-specific crystallinity. Sonication at 35–40°C for 10–15 min or co-solvent systems (e.g., DMF:THF 1:1) can standardize dissolution .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
Q. How does this compound perform in non-canonical applications, such as glycopeptide thioester synthesis?
The chlorobenzyl group facilitates resin-based thioesterification via Dbz-linker strategies, enabling native chemical ligation. However, competing side reactions (e.g., oxidation) require inert atmospheres and <1% TFA in cleavage cocktails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
